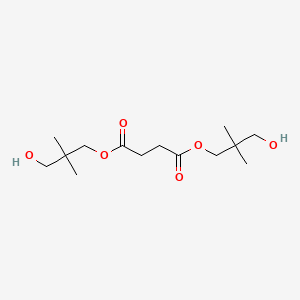
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a diester of butanedioic acid (succinic acid) and 3-hydroxy-2,2-dimethylpropanol. It is characterized by its ester functional groups and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate typically involves the esterification of butanedioic acid with 3-hydroxy-2,2-dimethylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in fixed-bed reactors can also be employed to streamline the process and reduce the need for solvent recovery .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic conditions to form amides or new esters.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of amides or new esters.
Wissenschaftliche Forschungsanwendungen
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of resins, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of bis(3-hydroxy-2,2-dimethylpropyl) butanedioate in various applications depends on its chemical structure. The ester groups can undergo hydrolysis to release butanedioic acid and 3-hydroxy-2,2-dimethylpropanol, which can then participate in further biochemical or chemical reactions. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3-hydroxy-2,2-dimethylpropyl) succinate
- Dimethyl butanedioate
- Diethyl butanedioate
Uniqueness
Bis(3-hydroxy-2,2-dimethylpropyl) butanedioate is unique due to the presence of both hydroxyl and ester functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it particularly useful in applications requiring biodegradable and biocompatible materials .
Eigenschaften
CAS-Nummer |
88446-94-0 |
|---|---|
Molekularformel |
C14H26O6 |
Molekulargewicht |
290.35 g/mol |
IUPAC-Name |
bis(3-hydroxy-2,2-dimethylpropyl) butanedioate |
InChI |
InChI=1S/C14H26O6/c1-13(2,7-15)9-19-11(17)5-6-12(18)20-10-14(3,4)8-16/h15-16H,5-10H2,1-4H3 |
InChI-Schlüssel |
CSDWHJPHWCXETA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)COC(=O)CCC(=O)OCC(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


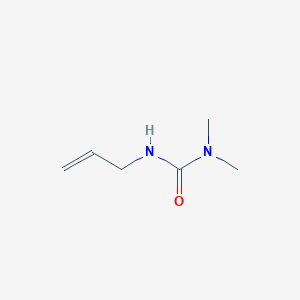
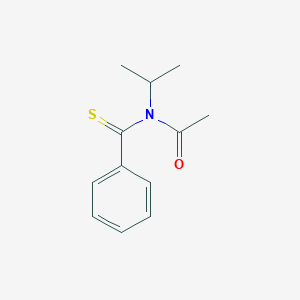
amino}-L-alanine](/img/structure/B14386679.png)
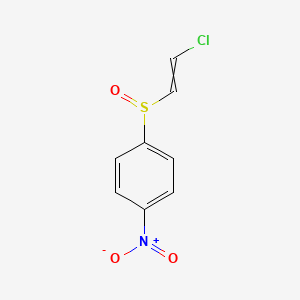

![6-Bromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14386701.png)

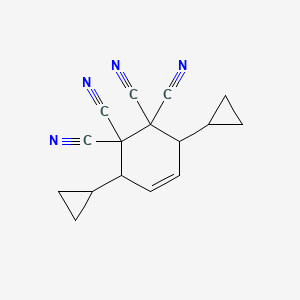
![(1S)-4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14386725.png)
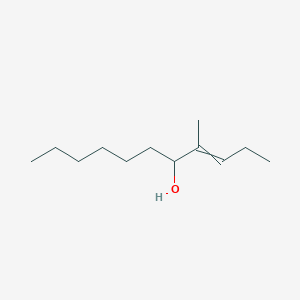
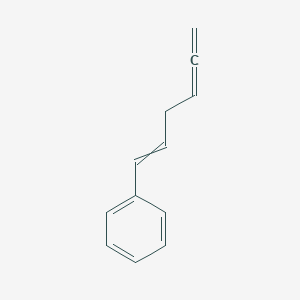
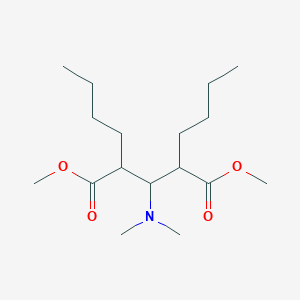
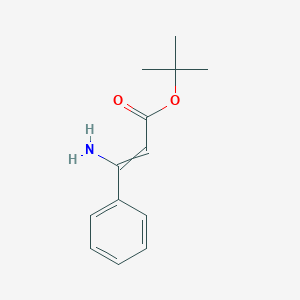
![benzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14386757.png)
